molecular formula C18H22N4O3 B043058 ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate CAS No. 212322-56-0

ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Cat. No. B043058
CAS RN: 212322-56-0
M. Wt: 342.4 g/mol
InChI Key: PCPATNZTKBOKOY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a heterocyclic compound . It is an important intermediate in the synthesis of Dabigatran etexilate , a nonpeptide, direct thrombin inhibitor used as an antithrombotic .


Synthesis Analysis

The synthesis of this compound involves multiple steps. The starting material is 4-(methylamino)-3-nitrobenzoic acid . This compound is converted to 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is prepared after the reduction of this intermediate .


Molecular Structure Analysis

The molecular formula of the compound is C18H22N4O3 . In the crystal structure of the compound, the benzene ring is twisted by 63.29 (15)° with respect to the pyridine ring . Molecules in the crystal are linked by N—H…O hydrogen bonds and C—H…π interactions, forming slabs parallel to the ac plane .


Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving the starting material 4-(methylamino)-3-nitrobenzoic acid . The specific reactions involved in the synthesis process have not been detailed in the available sources.


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point range of 104.0 to 108.0°C . The compound is soluble in methanol .

Scientific Research Applications

Agrochemicals and Crop Protection

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (referred to as 3-AMBP for brevity) has found significant use in agrochemicals. Specifically, it serves as a key structural motif in active ingredients designed to protect crops from pests. One notable example is fluazifop-butyl , the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their efficacy .

Pharmaceuticals

Several TFMP derivatives, including 3-AMBP, have applications in the pharmaceutical industry. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine substitution in these compounds plays a crucial role in their biological activities. Researchers continue to explore novel applications for TFMP derivatives in drug development .

Anti-Gastric Cancer Activity

Recent studies have investigated the anti-cancer potential of 3-AMBP. It was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. In vitro experiments evaluated its effects against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45. While further research is needed, this compound shows promise as a potential anti-gastric cancer agent .

Thrombin Inhibition

3-AMBP has been explored as a selective, reversible, and direct thrombin inhibitor. It falls into the class of compounds known as dabigatran etexilate analogs. Dabigatran etexilate (marketed as Pradaxa ) is clinically used for preventing venous thromboembolism and stroke. The trifluoromethyl group in 3-AMBP contributes to its thrombin-inhibiting properties .

Crystallography and Structural Characterization

Researchers have characterized 3-AMBP using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and single crystal X-ray crystallography. These methods provide insights into its molecular structure and properties .

Safety And Hazards

The compound should be stored at a temperature between 0-10°C . It is heat sensitive . Specific safety and hazard information is not available in the sources.

properties

IUPAC Name

ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPATNZTKBOKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475140
Record name Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

CAS RN

212322-56-0
Record name N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212322-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alaninethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.672
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Record name Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzoylamino]propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAD4CR2WM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

The process disclosed in WO 98/37075 also involves the reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (herein after referred as “nitro compound”) using Pd—C in a mixture of dichloromethane and methanol under hydrogen pressure to provide ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (herein after referred as “diamine compound”).
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Q & A

Q1: What is the significance of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate in the synthesis of dabigatran etexilate?

A1: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a crucial intermediate in the improved synthesis of dabigatran etexilate. [] This new synthetic route offers a more economical and environmentally friendly approach compared to the original process. []

Q2: How is the structure of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate characterized?

A2: The structure of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate has been elucidated using spectroscopic techniques. [, ] Mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy have been employed to confirm the identity and purity of the compound. []

Q3: What are the key structural features of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate revealed by crystallographic studies?

A3: Single-crystal X-ray diffraction analysis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate provides insights into its solid-state conformation. [] The benzene ring and the pyridine ring within the molecule are not coplanar but are twisted with respect to each other. [] Furthermore, the crystal structure reveals intermolecular interactions, including N—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice. []

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